Pentadecyl methacrylate
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Overview
Description
. It is a type of methacrylate ester, which are widely used in the production of polymers and copolymers. This compound is known for its hydrophobic properties and is often utilized in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecyl methacrylate can be synthesized through the esterification of methacrylic acid with pentadecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods
Industrial production of methacrylic acid esters, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid. The methacrylic acid is subsequently esterified with pentadecanol to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Pentadecyl methacrylate undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Strong oxidizing acids such as nitric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Pentadecanoic acid.
Reduction: Pentadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pentadecyl methacrylate is used in a variety of scientific research applications:
Chemistry: As a monomer in the synthesis of hydrophobic polymers and copolymers.
Biology: Used in the preparation of biocompatible materials for medical devices.
Medicine: Incorporated into drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of pentadecyl methacrylate primarily involves its ability to form polymers through free radical polymerization. The methacrylate group undergoes polymerization in the presence of initiators like benzoyl peroxide, leading to the formation of long polymer chains. These polymers exhibit hydrophobic properties, making them suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
- Dodecyl methacrylate
Comparison
Pentadecyl methacrylate is unique due to its long alkyl chain, which imparts greater hydrophobicity compared to shorter chain methacrylates like methyl methacrylate and ethyl methacrylate. This makes it particularly useful in applications requiring water-resistant properties .
Properties
CAS No. |
6140-74-5 |
---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
pentadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-19(20)18(2)3/h2,4-17H2,1,3H3 |
InChI Key |
YOTGRUGZMVCBLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C(=C)C |
physical_description |
Liquid |
Origin of Product |
United States |
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